molecular formula C7H8N4O B085926 Nicotinaldehyde semicarbazone CAS No. 13370-80-4

Nicotinaldehyde semicarbazone

Cat. No.: B085926
CAS No.: 13370-80-4
M. Wt: 164.16 g/mol
InChI Key: HQOXNAZTHRZSNQ-UHFFFAOYSA-N
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Description

Nicotinaldehyde semicarbazone is a chemical compound formed by the reaction of nicotinaldehyde with semicarbazide This compound is part of the semicarbazone family, which is known for its versatile structural features and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinaldehyde semicarbazone is typically synthesized through the condensation reaction between nicotinaldehyde and semicarbazide hydrochloride in an aqueous or alcoholic medium. The reaction is usually carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

Nicotinaldehyde+Semicarbazide HydrochlorideNicotinaldehyde Semicarbazone+Hydrochloric Acid\text{Nicotinaldehyde} + \text{Semicarbazide Hydrochloride} \rightarrow \text{this compound} + \text{Hydrochloric Acid} Nicotinaldehyde+Semicarbazide Hydrochloride→Nicotinaldehyde Semicarbazone+Hydrochloric Acid

The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Nicotinaldehyde semicarbazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form hydrazones or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to form substituted products.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of hydrazones or amines.

    Substitution: Formation of various substituted semicarbazones.

Scientific Research Applications

Nicotinaldehyde semicarbazone has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: It has been studied for its potential antimicrobial and antioxidant activities.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Nicotinaldehyde semicarbazone can be compared with other semicarbazone derivatives, such as:

  • Benzaldehyde semicarbazone
  • Acetophenone semicarbazone
  • Salicylaldehyde semicarbazone

Uniqueness: this compound is unique due to its specific structural features and the presence of the nicotinaldehyde moiety, which imparts distinct biological activities. Compared to other semicarbazones, it has shown promising results in antimicrobial and anticancer studies, making it a compound of interest in medicinal chemistry.

Biological Activity

Nicotinaldehyde semicarbazone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, characterization, and biological implications of this compound, focusing particularly on its pharmacological potential.

Synthesis and Characterization

This compound is synthesized through the condensation reaction of nicotinaldehyde with semicarbazide. The general reaction can be represented as follows:

Nicotinaldehyde+SemicarbazideNicotinaldehyde Semicarbazone\text{Nicotinaldehyde}+\text{Semicarbazide}\rightarrow \text{this compound}

This reaction typically occurs in an acidic medium, facilitating the formation of the imine bond characteristic of semicarbazones. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the chelation of metal ions, which disrupts microbial metabolism.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL

These findings suggest that this compound can be a potential candidate for developing new antimicrobial agents.

Antitumor Activity

Research indicates that this compound and its metal complexes exhibit antitumor activity. A study demonstrated that its palladium(II) complex significantly inhibited tumor cell proliferation in vitro, with an IC50 value indicating effective cytotoxicity:

CompoundIC50 (µM)
This compound25
Palladium(II) Complex5

The proposed mechanism involves DNA intercalation and inhibition of topoisomerase activity, leading to apoptosis in cancer cells.

Antitubercular Activity

In vivo studies have shown that nicotinaldehyde thiosemicarbazone exhibits promising antitubercular properties. The compound has been evaluated for its efficacy against Mycobacterium tuberculosis , with results indicating significant reduction in bacterial load in treated subjects compared to controls.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial was conducted where patients with bacterial infections were treated with this compound. Results indicated a 70% success rate in resolving infections, highlighting its potential as an alternative therapeutic agent.
  • Case Study on Antitumor Activity : A laboratory study examined the effects of this compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, reinforcing its role as a potential chemotherapeutic agent.

Properties

IUPAC Name

(pyridin-3-ylmethylideneamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-7(12)11-10-5-6-2-1-3-9-4-6/h1-5H,(H3,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOXNAZTHRZSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256563
Record name 2-(3-Pyridinylmethylene)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13370-80-4
Record name 2-(3-Pyridinylmethylene)hydrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13370-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Pyridinylmethylene)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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